3-(Benzyloxy)-2-methylpropanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylmethoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSGERAQHPRQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543130 | |
| Record name | 3-(Benzyloxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59965-23-0 | |
| Record name | 3-(Benzyloxy)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10543130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Benzyloxy 2 Methylpropanenitrile
Retrosynthetic Analysis and Strategic Disconnections Leading to 3-(Benzyloxy)-2-methylpropanenitrile
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For this compound, the analysis reveals key bonds that can be disconnected to identify plausible synthetic precursors.
The primary disconnections for this compound are at the C-O ether linkage and the C-C bond adjacent to the nitrile group.
Disconnection 1 (C-O bond): Breaking the ether bond between the benzylic carbon and the oxygen suggests a precursor alcohol, 3-hydroxy-2-methylpropanenitrile, and a benzylating agent. This falls under the category of a protecting group installation. organic-chemistry.org
Disconnection 2 (C3-O bond via Michael addition): A more convergent approach involves disconnecting the entire benzyloxy group, which points to a Michael-type conjugate addition of a benzyl (B1604629) alkoxide to an α,β-unsaturated nitrile like methacrylonitrile (B127562). This is a highly efficient strategy for forming the C-O bond and setting the propanenitrile backbone simultaneously. prepchem.com
Disconnection 3 (C1-CN bond): A disconnection of the carbon-nitrile bond suggests a precursor such as a 3-(benzyloxy)-2-methylpropyl halide or sulfonate, which could undergo nucleophilic substitution with a cyanide salt. This represents a classic method for nitrile synthesis. libretexts.org
Based on the retrosynthetic disconnections, several key precursors can be identified:
From Disconnection 2 (Michael Addition):
Benzyl alcohol: Serves as the source of the benzyloxy group.
Methacrylonitrile: An α,β-unsaturated nitrile that acts as the Michael acceptor, providing the 2-methylpropanenitrile skeleton.
Base: A catalyst such as sodium hydride is required to deprotonate the benzyl alcohol, forming the nucleophilic benzyl alkoxide. prepchem.com
From Disconnection 3 (Nucleophilic Substitution):
3-Hydroxy-2-methylpropanol: A starting diol that would require selective protection and functionalization.
3-(Benzyloxy)-2-methylpropan-1-ol: An intermediate that would be formed by selective benzylation of the primary alcohol of the aforementioned diol. This intermediate would then need its remaining hydroxyl group converted into a good leaving group (like a tosylate or bromide) before substitution with a cyanide source.
Sodium or Potassium Cyanide: The nucleophilic source of the nitrile group. libretexts.org
A documented synthesis confirms that benzyl alcohol and methacrylonitrile are effective precursors, reacting via a Michael addition to yield racemic this compound with high efficiency. prepchem.com
In the context of synthesizing this compound, the concepts of synthetic equivalents and protecting groups are central.
The Nitrile Group as a Synthetic Equivalent: The cyano (–C≡N) group is a versatile functional group in organic synthesis. ebsco.com It can be considered a "disguised" carboxylic acid, as it can be hydrolyzed to a carboxylic acid via an intermediate amide. ebsco.com It can also be reduced to a primary amine. This makes nitriles like the target compound valuable intermediates for more complex molecules. numberanalytics.com
The Benzyl Group as a Protecting Group: The benzyloxy group is a widely used protecting group for alcohols. chem-station.com It is installed by converting an alcohol into a benzyl ether. organic-chemistry.org This group is notably stable under a wide range of acidic and basic conditions. chem-station.com While in the direct synthesis of this compound the benzyloxy group is integral to the final structure, the strategies for its installation are identical to those used in protecting group chemistry. Deprotection, if needed, is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C), which cleaves the benzyl ether to regenerate the alcohol and produces toluene (B28343) as a byproduct. organic-chemistry.org This stability and reliable removal make it a strategic choice in multi-step syntheses. researchgate.net
Detailed Mechanistic Pathways in the Formation of this compound
The formation of the target molecule can proceed through several mechanistic pathways, dictated by the chosen synthetic route.
The introduction of the nitrile functional group is a key step. While several methods exist, the most direct synthesis of this compound incorporates the nitrile group from the start using methacrylonitrile. prepchem.com
Conjugate Addition: In the documented synthesis, the nitrile is part of the Michael acceptor (methacrylonitrile). The reaction mechanism involves the 1,4-conjugate addition of sodium benzylate to the α,β-unsaturated system. The base (sodium hydride) first deprotonates benzyl alcohol to form the potent nucleophile, sodium benzylate. This alkoxide then attacks the β-carbon of methacrylonitrile. The resulting enolate is subsequently protonated during the acidic workup to give the final product. prepchem.com
Nucleophilic Substitution (Alternative Route): An alternative pathway involves an SN2 reaction. numberanalytics.com This would require a precursor like 3-(benzyloxy)-2-methylpropyl bromide. A cyanide ion (from NaCN or KCN) would act as the nucleophile, displacing the bromide leaving group. This method is a classic way to extend a carbon chain by one carbon while introducing a nitrile group. libretexts.org
The carbon atom at the 2-position of this compound is a stereocenter. The direct synthesis using sodium benzylate and methacrylonitrile results in a racemic mixture, as the protonation of the intermediate enolate can occur from either face with equal probability. prepchem.com
Achieving stereoselectivity would require a modified approach:
Chiral Catalysts: The Michael addition could potentially be rendered asymmetric by using a chiral catalyst system. Chiral phase-transfer catalysts or chiral Lewis acids could coordinate to the methacrylonitrile, creating a chiral environment that directs the attack of the benzyl alkoxide to one face of the molecule preferentially.
Enzymatic Methods: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as (S)-hydroxynitrile lyase are known to catalyze the enantioselective addition of cyanide to carbonyls. A hypothetical route could involve the enzymatic synthesis of a chiral hydroxynitrile, which is then benzylated. For instance, the stereoselective reduction of a keto-nitrile precursor followed by benzylation could also establish the desired stereochemistry.
The benzyloxy group is installed via an etherification reaction.
Michael Addition Route: As previously described, the most direct method involves the sodium hydride-mediated reaction of benzyl alcohol with methacrylonitrile. prepchem.com The sodium hydride deprotonates the alcohol, forming the sodium benzylate salt. This alkoxide is the active nucleophile that adds to the methacrylonitrile, forming the C-O bond and the final carbon skeleton in a single, efficient step.
Williamson Ether Synthesis (Alternative Route): A more traditional approach is the Williamson ether synthesis. organic-chemistry.org This would involve a precursor such as 3-hydroxy-2-methylpropanenitrile. This alcohol would be deprotonated with a base like sodium hydride (NaH) to form an alkoxide. This alkoxide would then react with a benzyl halide, such as benzyl bromide, in an SN2 reaction to form the benzyl ether. chem-station.com The choice of a strong base is crucial for ensuring complete deprotonation of the alcohol. organic-chemistry.org
Catalytic and Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound. These principles advocate for the use of catalytic processes, safer solvents, and reaction conditions that minimize waste and energy consumption. The following subsections explore the application of these principles in the synthesis of the target molecule.
Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, such as the one required in the synthesis of this compound. The conjugate addition of a cyanide source to an activated alkene is a key strategy, and various transition metal complexes have been shown to catalyze such reactions effectively. While specific studies on the transition metal-catalyzed synthesis of this compound are not extensively documented, analogous reactions provide a strong basis for potential synthetic routes.
For instance, nickel complexes with phosphite (B83602) ligands are widely used in industrial hydrocyanation processes. wikipedia.org These catalysts can facilitate the addition of hydrogen cyanide (HCN) to alkenes. A potential route to this compound could involve the nickel-catalyzed hydrocyanation of 3-(benzyloxy)-2-methylprop-1-ene. However, the high toxicity of HCN is a significant drawback. numberanalytics.com A safer alternative is the use of transfer hydrocyanation, where a less toxic nitrile, such as acetone (B3395972) cyanohydrin, serves as the cyanide source. wiley.com
Ruthenium and manganese complexes have also been explored for the Michael addition of nitriles to unsaturated compounds. nih.govacs.org For example, manganese pincer complexes have been shown to catalyze the addition of both benzylic and aliphatic nitriles to α,β-unsaturated nitriles. nih.gov This suggests a plausible route where a suitable precursor nitrile is added to methacrylonitrile in the presence of a manganese catalyst. The cooperative catalysis of Ni(0) and a Lewis acid like Gd(OTf)₃ has also been reported to be highly efficient for the conjugate addition of cyanide to enones, a reaction type that could be adapted for the synthesis of the target nitrile. organic-chemistry.org
Table 1: Examples of Transition Metal-Catalyzed Conjugate Addition of Cyanide to Activated Alkenes (Analogous Reactions)
| Catalyst System | Alkene Substrate | Cyanide Source | Solvent | Yield (%) | Reference |
| Ni(0)/Gd(OTf)₃ | Cyclohexenone | TMSCN | Toluene | 95 | organic-chemistry.org |
| Ru-PNP Complex | Methyl vinyl ketone | Benzyl cyanide | Toluene | 98 | nih.gov |
| Ni(COD)₂/DPEPhos/Me₂AlCl | 1-Octene | Butyronitrile | Toluene | 85 | wiley.com |
This table presents data from reactions analogous to the synthesis of this compound to illustrate the potential of transition metal catalysis.
Organocatalysis and biocatalysis represent two pillars of green chemistry, offering metal-free and often highly selective synthetic routes.
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinamides, have been successfully employed in the enantioselective conjugate addition of cyanide to α,β-unsaturated carbonyl compounds. organic-chemistry.orgresearchgate.net While the direct organocatalytic conjugate addition of a simple cyanide source to methacrylonitrile to form this compound is not a primary focus in the literature, the principles can be extended. For instance, a strategy involving an "umpolung" approach, where the polarity of the enal is reversed through a combination of organocatalysis and photoredox catalysis, has been developed for the β-cyanation of enals. nature.com Such innovative strategies could potentially be adapted for the synthesis of the target nitrile.
Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. Hydroxynitrile lyases (HNLs) are well-known for their ability to catalyze the asymmetric addition of cyanide to aldehydes and ketones, producing chiral cyanohydrins. rsc.orgresearchgate.net While not directly applicable to the synthesis of this compound from methacrylonitrile, a biocatalytic approach could be envisioned starting from a different precursor. For example, a halohydrin dehalogenase (HHDH) could catalyze the enantioselective cyanation of a suitable epoxide precursor, such as 2-(benzyloxymethyl)-2-methyloxirane, to yield the target molecule. acs.orgacs.org Another biocatalytic approach could involve the use of aldoxime dehydratases (Oxd), which convert aldoximes to nitriles under mild conditions, thus avoiding the use of toxic cyanides. researchgate.net
Table 2: Examples of Organocatalytic and Biocatalytic Cyanation Reactions (Analogous Reactions)
| Catalyst Type | Catalyst | Substrate | Cyanide Source | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Organocatalyst | (Salen)Al-Cl | Cinnamoylimide | HCN (from TMSCN/i-PrOH) | Toluene | 90 | 97 | organic-chemistry.org |
| Biocatalyst | HheC variant | Styrene oxide | Acetone cyanohydrin | Phosphate buffer | 47 | >99 | acs.org |
| Biocatalyst | AtHNL | Benzaldehyde | Ethyl cyanoformate | Biphasic (organic/aqueous) | >99 | 99 | rsc.org |
This table showcases the potential of organocatalysis and biocatalysis through examples of similar cyanation reactions.
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents.
Aqueous Conditions: Performing reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. researchgate.net While many organic reagents have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. For instance, the nickel-catalyzed aqueous cyanation of allylic alcohols has been demonstrated to be an environmentally friendly method for producing allylic nitriles. organic-chemistry.org Biocatalytic reactions, as mentioned earlier, are often conducted in aqueous buffer solutions. acs.orgacs.org
Solvent-Free Conditions: The ideal green synthesis would be performed without any solvent. Solvent-free reactions can lead to higher reaction rates, easier product isolation, and reduced waste. For the synthesis of nitriles from aldehydes, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been used as an efficient and ecofriendly catalyst under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org While not directly demonstrated for this compound, this approach highlights a promising avenue for greening its synthesis.
Comparative Analysis of Synthetic Routes to this compound
A thorough evaluation of different synthetic strategies is crucial for selecting the most optimal route for producing this compound, considering both economic and environmental factors.
The efficiency of a synthetic route is often measured by its yield and the conditions required to achieve it. A known, more traditional synthesis of racemic 3-benzyloxy-2-methylpropionitrile involves the reaction of benzyl alcohol with methacrylonitrile using sodium hydride as a base. This method reports a high yield of 85%. However, it requires elevated temperatures (60-65 °C) and a relatively long reaction time of 5 hours.
In contrast, modern catalytic methods often aim for higher efficiency under milder conditions. For example, the cooperative Ni(0)/Gd(OTf)₃ catalytic system for conjugate addition of cyanide to enones achieves high yields in significantly shorter reaction times, often at room temperature. organic-chemistry.org Similarly, biocatalytic routes, while sometimes offering moderate yields, can proceed under ambient temperature and pressure, reducing energy consumption. acs.org
Table 3: Comparison of Reaction Conditions and Yields for Nitrile Synthesis
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Traditional Base-Catalyzed | Sodium Hydride | 60-65 | 5 | 85 |
| Transition Metal-Catalyzed (Analogous) | Ni(0)/Gd(OTf)₃ | Room Temp | 0.5-2 | 95 |
| Biocatalytic (Analogous) | HheC variant | 25 | 24 | 47 |
This table compares a known synthesis of the target compound with analogous catalytic methods to highlight differences in reaction efficiency.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.org Reactions with high atom economy generate minimal waste. Addition reactions, such as the conjugate addition of a cyanide source to an alkene, are inherently more atom-economical than substitution or elimination reactions.
The traditional synthesis of this compound from benzyl alcohol and methacrylonitrile is an addition reaction and thus has a high theoretical atom economy. However, the environmental impact of a process is not solely determined by atom economy. The use of hazardous reagents like sodium hydride, which is highly reactive with water, and flammable solvents like ether, increases the environmental and safety risks. youtube.com
Modern catalytic approaches often use less hazardous reagents and are designed to be more environmentally benign. For instance, using a recyclable catalyst can significantly reduce waste. numberanalytics.com Biocatalytic methods, which operate in water and use non-toxic enzymes, have a very favorable environmental profile. acs.org The environmental impact of cyanation reactions is also closely tied to the toxicity of the cyanide source. nih.gov The development of cyanide-free or transfer cyanation methods is a significant step towards safer and greener nitrile synthesis. wiley.comrsc.org
Table 4: Qualitative Environmental Impact Assessment of Synthetic Routes
| Synthetic Route | Catalyst/Reagent Toxicity | Solvent Hazard | Waste Generation | Overall Environmental Impact |
| Traditional Base-Catalyzed | High (Sodium Hydride) | High (Ether) | Moderate | High |
| Transition Metal-Catalyzed | Varies (e.g., Ni, Ru) | Moderate (e.g., Toluene) | Low (with catalyst recycling) | Moderate |
| Organocatalytic | Low | Moderate | Low | Low to Moderate |
| Biocatalytic | Low (Enzyme) | Low (Water) | Very Low | Low |
This table provides a qualitative comparison of the environmental footprint of different potential synthetic strategies for this compound.
Large-Scale Synthesis and Process Chemistry Considerations for this compound
The synthesis of this compound on a large scale is predominantly achieved through the Michael addition of benzyl alcohol to methacrylonitrile. This reaction is typically catalyzed by a base. While the fundamental chemistry is straightforward, scaling up this process introduces a host of challenges related to reaction control, heat management, and product purification.
The primary reaction is as follows:
Benzyl Alcohol + Methacrylonitrile → this compound
A common catalytic system for this transformation involves the use of a strong base, such as sodium hydride, to deprotonate benzyl alcohol, forming the benzyl alkoxide. This nucleophile then attacks the β-carbon of methacrylonitrile. Subsequent protonation yields the desired product.
Batch vs. Flow Chemistry Applications
The choice between batch and continuous flow processing is a critical decision in the chemical manufacturing industry, with significant implications for efficiency, safety, and cost. researchgate.netnih.gov
Batch Chemistry:
Traditionally, chemical synthesis, including that of many nitriles, has been carried out in batch reactors. researchgate.net In this mode, all reactants are charged into a vessel, and the reaction proceeds over a set period. For the synthesis of this compound, a batch process would involve charging benzyl alcohol and a base, followed by the controlled addition of methacrylonitrile.
Advantages of Batch Processing:
Versatility: Batch reactors are highly versatile and can be used for a variety of different chemical transformations without significant reconfiguration. nih.gov
Lower Upfront Cost: The initial capital investment for setting up a batch process can be lower than for a continuous flow system, especially for smaller production volumes. nih.gov
Established Technology: Batch processing is a well-understood and mature technology, with a large knowledge base for troubleshooting and optimization.
Disadvantages of Batch Processing:
Heat Transfer Limitations: As the scale of a batch reactor increases, the surface-area-to-volume ratio decreases, making efficient heat removal more challenging. dtu.dk This can lead to localized hot spots, promoting side reactions and impurity formation.
Inconsistent Product Quality: Variations between batches can occur due to difficulties in maintaining identical conditions throughout the entire reaction volume.
Flow Chemistry:
Continuous flow chemistry has emerged as a powerful alternative for the synthesis of specialty chemicals and pharmaceuticals. dtu.dkrsc.orgbohrium.com In a flow process, reactants are continuously pumped through a reactor, where they mix and react. The product stream is then collected at the outlet.
Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of flow reactors significantly reduces the amount of hazardous material present at any one time, minimizing the risk of thermal runaway. dtu.dk
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. dtu.dk
Consistent Product Quality: Steady-state operation ensures that every portion of the product is formed under identical conditions, resulting in high batch-to-batch consistency.
Scalability: Scaling up a flow process often involves running the system for longer periods or using multiple reactors in parallel, which is generally more straightforward than redesigning a large batch reactor. bohrium.com
The table below provides a comparative overview of batch and flow processing for the synthesis of this compound.
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Higher risk of thermal runaway due to large reactant volumes. | Inherently safer due to small reactor volumes and superior heat control. dtu.dk |
| Heat Transfer | Limited by low surface-area-to-volume ratio, potential for hot spots. dtu.dk | Excellent heat transfer due to high surface-area-to-volume ratio. dtu.dk |
| Process Control | Good, but can have gradients in large vessels. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Scalability | Challenging, often requires significant process redesign. | More straightforward, often achieved by extending run time or parallelization. bohrium.com |
| Product Consistency | Potential for batch-to-batch variability. | High consistency due to steady-state operation. |
| Footprint | Large footprint for equivalent production volume. | Smaller footprint, typically 10-20% of a batch system. dtu.dk |
Purity Profile and Impurity Control in Production
The purity of this compound is paramount, especially if it is intended for use in applications with stringent quality requirements. The impurity profile is a critical aspect of process chemistry and is closely monitored by regulatory bodies in industries such as pharmaceuticals. ijprajournal.commedwinpublishers.comrroij.com The main sources of impurities in the synthesis of this compound arise from side reactions and the presence of unreacted starting materials.
Potential Impurities:
Based on the synthesis route, several potential impurities can be identified:
Unreacted Starting Materials: Residual benzyl alcohol and methacrylonitrile may be present in the final product if the reaction does not go to completion.
Solvent Impurities: If a solvent is used in the process, traces may remain in the final product.
By-products from Side Reactions:
Dibenzyl Ether: Formed from the self-condensation of two molecules of benzyl alcohol under basic conditions.
Bis- and Tris-benzylated Products: Further reaction of the product with benzyl alcohol can lead to the formation of over-benzylated species, particularly on the aromatic ring of the benzyl group. rsc.org
Polymerized Methacrylonitrile: Methacrylonitrile can undergo anionic polymerization under basic conditions, leading to oligomeric or polymeric impurities.
Hydrolysis Products: If water is present, the nitrile group can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid, 3-(benzyloxy)-2-methylpropanamide or 3-(benzyloxy)-2-methylpropanoic acid, respectively.
Impurity Control Strategies:
Effective control of impurities requires a multi-faceted approach, encompassing process optimization and robust purification methods.
Process Optimization:
Stoichiometry Control: Precise control over the molar ratio of reactants can minimize the amount of unreacted starting materials.
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to prevent the formation of thermally induced by-products like dibenzyl ether and to control the rate of polymerization of methacrylonitrile.
Catalyst Selection and Loading: The choice of base and its concentration can significantly impact the reaction rate and the formation of side products.
Reaction Time: Optimizing the reaction time ensures maximum conversion of starting materials while minimizing the formation of degradation products.
Purification:
Distillation: Given that this compound is a liquid, vacuum distillation is a primary method for its purification to remove less volatile impurities like polymers and salts, and more volatile components like unreacted starting materials.
Crystallization: If the product can be solidified, crystallization can be a highly effective method for achieving high purity.
Chromatography: For very high purity requirements, column chromatography can be employed, although this is generally less economically viable for large-scale production.
The following table summarizes the potential impurities and strategies for their control.
| Impurity | Potential Source | Control Strategy |
|---|---|---|
| Benzyl Alcohol | Unreacted starting material | Optimize stoichiometry, purification by distillation. |
| Methacrylonitrile | Unreacted starting material | Optimize stoichiometry, purification by distillation. |
| Dibenzyl Ether | Side reaction (self-condensation of benzyl alcohol) | Strict temperature control, optimize base concentration. |
| Bis- and Tris-benzylated Products | Side reaction (over-benzylation) rsc.org | Control stoichiometry and reaction time. |
| Poly(methacrylonitrile) | Side reaction (polymerization) | Strict temperature control, use of polymerization inhibitors if necessary. |
| 3-(Benzyloxy)-2-methylpropanamide | Hydrolysis of the nitrile group | Use of anhydrous reaction conditions. |
Elucidating Reaction Chemistry and Chemical Transformations of 3 Benzyloxy 2 Methylpropanenitrile
Reactivity of the Nitrile Functionality in 3-(Benzyloxy)-2-methylpropanenitrile
The nitrile group is characterized by a carbon-nitrogen triple bond. This bond is highly polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. eie.gr This electrophilicity is the basis for many of the characteristic reactions of nitriles, including additions, reductions, and hydrolysis.
Nucleophilic Additions to the Nitrile Group
The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic attack. eie.gr This reaction is analogous to the nucleophilic addition to carbonyl groups. eie.gr A wide range of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of an intermediate imine anion, which can then be further protonated or react to form various products. youtube.com
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles that can add to the nitrile carbon. The initial addition forms an imine salt, which upon acidic workup, hydrolyzes to a ketone. This provides a synthetic route to convert the nitrile functionality into a carbonyl group, yielding a ketone with a new carbon-carbon bond.
| Nucleophile | Reagent Example | Intermediate | Final Product after Hydrolysis |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | Imine salt | 1-(3-(Benzyloxy)-2-methylpropyl)-1-phenylmethanone |
| Organolithium | Methyllithium (CH₃Li) | Imine salt | 4-(Benzyloxy)-3-methylbutan-2-one |
| Hydride | Lithium aluminum hydride (LiAlH₄) | Imine anion | 3-(Benzyloxy)-2-methylpropan-1-amine |
This table presents illustrative examples of potential nucleophilic additions based on the general reactivity of nitriles.
Reductions to Amines and Aldehydes
The nitrile group of this compound can be reduced to form a primary amine. This transformation is a valuable synthetic tool for introducing an amino group. The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding the primary amine, 3-(Benzyloxy)-2-methylpropan-1-amine, after an aqueous workup. youtube.com
Alternatively, catalytic hydrogenation can be employed. This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. ambeed.comresearchgate.net This process also affords the corresponding primary amine. ambeed.com The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the formation of secondary and tertiary amines. cymitquimica.com
Reduction to an aldehyde is also possible using less powerful reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this partial reduction. The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. Subsequent hydrolysis of the intermediate imine yields 3-(benzyloxy)-2-methylpropanal.
| Reaction | Reagent(s) | Product |
| Reduction to Primary Amine | 1. Lithium aluminum hydride (LiAlH₄) 2. Water (H₂O) | 3-(Benzyloxy)-2-methylpropan-1-amine |
| Catalytic Hydrogenation | Hydrogen (H₂), Palladium on Carbon (Pd/C) | 3-(Benzyloxy)-2-methylpropan-1-amine |
| Partial Reduction to Aldehyde | 1. Diisobutylaluminium hydride (DIBAL-H) 2. Aqueous acid (e.g., H₃O⁺) | 3-(Benzyloxy)-2-methylpropanal |
This table summarizes common reduction reactions for nitriles, which are applicable to this compound.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. libretexts.org This reaction involves the addition of water across the carbon-nitrogen triple bond. libretexts.org
Under acidic conditions, the nitrile is typically heated with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.organgenechemical.com The nitrogen atom is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. chemistrysteps.com An amide intermediate, 3-(benzyloxy)-2-methylpropanamide, is formed, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid, 3-(benzyloxy)-2-methylpropanoic acid, and an ammonium salt. chemistrysteps.comchemguide.co.uk
In basic hydrolysis, the nitrile is heated with an aqueous solution of a base, like sodium hydroxide. libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. chemistrysteps.com This process also proceeds through an amide intermediate. The final product is the carboxylate salt, sodium 3-(benzyloxy)-2-methylpropanoate, and ammonia. chemguide.co.uk To obtain the free carboxylic acid, the reaction mixture must be acidified in a separate step. libretexts.organgenechemical.com
| Hydrolysis Type | Conditions | Intermediate | Final Product |
| Acid-Catalyzed | Aqueous HCl or H₂SO₄, Heat | 3-(Benzyloxy)-2-methylpropanamide | 3-(Benzyloxy)-2-methylpropanoic acid |
| Base-Catalyzed | Aqueous NaOH, Heat | 3-(Benzyloxy)-2-methylpropanamide | Sodium 3-(benzyloxy)-2-methylpropanoate |
This table outlines the typical conditions and products for the hydrolysis of nitriles as would be expected for this compound.
Transformations Involving the Benzyloxy Ether Linkage in this compound
The benzyloxy group is a benzyl (B1604629) ether, which is commonly used as a protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. tajpharma.com
Cleavage Reactions and Deprotection Strategies
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. ambeed.com This reaction involves treating this compound with hydrogen gas over a palladium on carbon (Pd/C) catalyst. ambeed.com This mild procedure cleaves the carbon-oxygen bond of the ether, yielding 3-hydroxy-2-methylpropanenitrile and toluene (B28343) as a byproduct. ambeed.com It is important to note that under these conditions, the nitrile group can also be reduced to a primary amine. Selective cleavage of the benzyl ether without reducing the nitrile can be challenging and may require careful selection of the catalyst and reaction conditions.
Alternatively, benzyl ethers can be cleaved using strong Lewis acids. Reagents such as boron trichloride (BCl₃) or boron tribromide (BBr₃) are effective for this transformation. libretexts.orgepa.gov These methods are often used when the molecule contains functional groups that are sensitive to catalytic hydrogenation. epa.gov The reaction with boron trichloride typically proceeds under mild conditions and tolerates a range of other functional groups. epa.gov
| Deprotection Method | Reagent(s) | Products | Notes |
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Hydroxy-2-methylpropan-1-amine, Toluene | Both the benzyl ether and nitrile are typically reduced. |
| Lewis Acid Cleavage | Boron trichloride (BCl₃) | 3-Hydroxy-2-methylpropanenitrile, Benzyl chloride | Selective cleavage of the ether is possible. |
| Strong Acid Cleavage | Trifluoroacetic acid (TFA) with a scavenger (e.g., pentamethylbenzene) | 3-Hydroxy-2-methylpropanenitrile | Scavenger traps the resulting benzyl cation. scispace.com |
This table details common methods for the cleavage of benzyl ethers.
Functionalization of the Aromatic Ring
The benzene (B151609) ring of the benzyloxy group can undergo electrophilic aromatic substitution reactions. The benzyloxy group itself is an ortho-, para-directing activator due to the electron-donating nature of the ether oxygen. However, the reaction conditions for many electrophilic aromatic substitutions (e.g., nitration, halogenation, Friedel-Crafts reactions) are often harsh and may not be compatible with the nitrile or the rest of the aliphatic chain. For instance, the strong acids used in nitration or Friedel-Crafts reactions could lead to the cleavage of the benzyl ether or hydrolysis of the nitrile. Therefore, any attempt to functionalize the aromatic ring would require careful consideration of the reaction conditions to ensure the stability of the other functional groups within the molecule.
Reactions at the α-Carbon of the Nitrile in this compound
The electron-withdrawing nature of the cyano group acidifies the single proton at the α-carbon (C2). This allows for its removal by a suitable base to generate a resonance-stabilized carbanion (a nitrile-stabilized anion). This nucleophilic intermediate is central to a variety of carbon-carbon bond-forming reactions.
The generation of the carbanion at the α-position enables direct alkylation and functionalization. This process is a powerful tool for elaborating the carbon skeleton.
Detailed Research Findings
The α-alkylation of nitriles is a well-established transformation. The process begins with the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The resulting nucleophilic carbanion readily participates in S_N2 reactions with various electrophiles.
For this compound, this reaction would introduce a new substituent at the C2 position, creating a quaternary carbon center. The choice of electrophile determines the nature of the introduced group. Common electrophiles include alkyl halides (e.g., methyl iodide, benzyl bromide) and epoxides.
Radical-mediated functionalization offers an alternative pathway. For instance, a radical anti-Markovnikov addition of alkyl nitriles to alkenes can be achieved through the selective activation of the α-C(sp³)–H bond, providing access to more complex functionalized nitriles nih.gov. While specific studies on this compound may be limited, the principles governing the reactivity of other substituted nitriles are directly applicable.
Table 1: Representative α-Alkylation Reactions of this compound This table presents hypothetical yet chemically plausible reactions based on established methodologies for nitrile alkylation.
| Base | Electrophile | Solvent | Product |
| Lithium Diisopropylamide (LDA) | Methyl Iodide | THF | 3-(Benzyloxy)-2,2-dimethylpropanenitrile |
| Sodium Hydride (NaH) | Benzyl Bromide | DMF | 2-Benzyl-3-(benzyloxy)-2-methylpropanenitrile |
| Potassium tert-butoxide | Ethylene Oxide | THF | 3-(Benzyloxy)-2-(2-hydroxyethyl)-2-methylpropanenitrile |
Mannich-Type and Aldol Condensations
The nucleophilic carbanion generated from this compound can also attack electrophilic carbon atoms in iminium ions and carbonyl compounds, leading to Mannich-type and aldol reactions, respectively.
Mannich-Type Reactions
The Mannich reaction is a three-component reaction involving an active hydrogen compound (in this case, this compound), an aldehyde (often formaldehyde), and a primary or secondary amine wikipedia.orgnih.gov. The amine and aldehyde first react to form an electrophilic iminium ion (e.g., Eschenmoser's salt). The nitrile-stabilized carbanion then attacks this iminium ion, resulting in the formation of a β-amino nitrile, also known as a Mannich base. This reaction provides a direct route to γ-amino nitriles, which are valuable synthetic intermediates.
Aldol Condensations
In an aldol-type reaction, the nitrile-stabilized carbanion adds to the carbonyl group of an aldehyde or ketone wikipedia.orglibretexts.orglibretexts.org. This nucleophilic addition yields a β-hydroxy nitrile. The reaction is typically carried out under basic conditions, similar to those used for α-alkylation. The resulting β-hydroxy nitrile can sometimes undergo subsequent dehydration, especially under heating or acidic conditions, to yield an α,β-unsaturated nitrile in a process known as an aldol condensation libretexts.orgcutm.ac.in. Crossed-aldol reactions, where the nitrile reacts with a different carbonyl compound, are synthetically useful, particularly if the carbonyl partner lacks α-hydrogens (e.g., benzaldehyde) to prevent self-condensation ucalgary.ca.
Table 2: Potential Mannich and Aldol Reactions This table outlines plausible reaction products based on general mechanisms.
| Reaction Type | Carbonyl/Iminium Source | Base/Catalyst | Product Structure |
| Mannich | Formaldehyde + Dimethylamine (forms Iminium Ion) | LDA | 4-(Dimethylamino)-3-(benzyloxymethyl)-3-methylbutanenitrile |
| Aldol | Benzaldehyde | NaOEt | 4-(Benzyloxy)-3-hydroxy-3-methyl-2-phenylbutanenitrile |
| Aldol | Acetone (B3395972) | LDA | 4-(Benzyloxy)-3-hydroxy-3,4-dimethylpentanenitrile |
Multi-Component Reactions (MCRs) Incorporating this compound as a Synthon
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. While nitriles are not direct components in the most common isocyanide-based MCRs like the Passerini and Ugi reactions, this compound can be envisioned as a precursor to a suitable synthon.
Detailed Research Findings
The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy amide wikipedia.orgorganic-chemistry.orgwalisongo.ac.id. The Ugi reaction is a four-component reaction between a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding an α-acylamino amide nih.govrsc.orgmdpi.com.
To incorporate this compound into these reaction schemes, it would first need to be converted into a corresponding isocyanide, 1-(benzyloxy)-2-isocyano-2-methylpropane. This transformation can be achieved through various synthetic methods, such as the reduction of the nitrile to a primary amine followed by formylation and subsequent dehydration. Once formed, this isocyanide could serve as the key component in Passerini and Ugi reactions, allowing for the rapid assembly of complex molecules incorporating the benzyloxymethylpropyl scaffold.
For example, reacting the derived isocyanide with acetic acid and benzaldehyde in a Passerini reaction would yield an α-acyloxy amide product. Similarly, its use in a Ugi reaction with benzoic acid, benzaldehyde, and benzylamine would generate a complex peptoid structure nih.gov.
Rearrangement Reactions and Cyclization Pathways of this compound Derivatives
Derivatives of this compound can undergo various rearrangement and cyclization reactions to form diverse heterocyclic structures. These transformations often rely on the strategic functionalization of the molecule at its reactive sites.
Detailed Research Findings
Rearrangement Reactions: While the core structure of this compound is relatively stable, its derivatives could be induced to rearrange. For example, under radical conditions, intramolecular translocation of the cyano group has been observed in certain systems, proceeding through a cyclic iminyl radical intermediate researchgate.net. Furthermore, if the nitrile were converted to an oxime, it could undergo a Beckmann rearrangement under acidic conditions to form an amide youtube.com.
Cyclization Pathways: More common are cyclization reactions involving the nitrile group or functionalities derived from it. The nitrile group is a versatile precursor for cyclization.
Thorpe-Ziegler Cyclization: If a second nitrile or an ester group is introduced into the molecule via α-alkylation, an intramolecular Thorpe-Ziegler reaction can be initiated by a base to form a five- or six-membered ring containing an enamine or a β-keto nitrile, respectively.
Hydrolysis and Lactonization/Lactamization: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid doubtnut.com. If the benzyl protecting group were to be removed (e.g., via hydrogenolysis) to reveal a primary alcohol, the resulting γ-hydroxy acid could undergo intramolecular esterification to form a lactone. Similarly, reduction of the nitrile to a primary amine followed by debenzylation would yield a γ-amino alcohol, a precursor for intramolecular cyclization to form a substituted pyrrolidine.
Ritter Reaction: In the presence of a strong acid, the benzyloxy group could potentially be cleaved to form a carbocation, which could then be trapped by the nitrile nitrogen in an intramolecular version of the Ritter reaction, leading to a cyclic amide after hydrolysis, although this pathway may be less favored than intermolecular reactions researchgate.net.
These pathways demonstrate the potential of this compound derivatives to serve as building blocks for a wide array of cyclic and heterocyclic compounds.
Based on a comprehensive search of available scientific literature, there is insufficient specific information regarding the applications of the chemical compound This compound in the detailed synthetic contexts requested by the outline.
The search did not yield specific research findings, data tables, or detailed examples of this particular compound being used as a versatile synthetic building block for the following applications:
The construction of diverse heterocyclic scaffolds , such as pyrroles, pyridines, or imidazoles.
The derivatization to form spiro and fused ring systems .
Its role as a precursor for specific chiral amine and amino acid derivatives through asymmetric, diastereoselective, or enantioselective transformations.
Its use as a documented intermediate in the total synthesis of complex natural products or bioactive molecules .
While general methodologies exist for the synthesis of the chemical classes mentioned in the outline (heterocycles, chiral amines, etc.), specific examples detailing the reaction pathways, yields, and conditions starting from this compound are not present in the accessed literature. Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound is not possible at this time.
Applications of 3 Benzyloxy 2 Methylpropanenitrile As a Versatile Synthetic Building Block
Contributions to the Development of Advanced Materials and Functional Molecules
The development of advanced materials and functional molecules often leverages the unique properties of specifically designed organic compounds. These can include applications in polymer chemistry, liquid crystals, or as components of functional dyes and electronic materials.
Despite a thorough search of the relevant scientific and patent literature, there is no information to suggest that 3-(Benzyloxy)-2-methylpropanenitrile has been utilized in the development of advanced materials or functional molecules. Its potential in these areas remains unexplored based on the currently available public data.
Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation of 3 Benzyloxy 2 Methylpropanenitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as one of the most powerful techniques for the structural analysis of organic compounds in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental overview of the molecular structure of 3-(Benzyloxy)-2-methylpropanenitrile.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-O-CH₂-Ph) would likely resonate as a singlet or a pair of doublets around δ 4.5 ppm. The protons of the propanenitrile backbone, specifically the methylene group adjacent to the benzyloxy group (-CH₂-O-), are expected to show signals around δ 3.6 ppm, likely as a doublet. The methine proton (-CH(CH₃)-) would appear as a multiplet further downfield, influenced by the adjacent methyl and methylene groups. The methyl protons (-CH₃) would give rise to a doublet at a higher field, typically around δ 1.3 ppm.
The ¹³C NMR spectrum provides complementary information by showing signals for each unique carbon atom. The nitrile carbon (-CN) is characteristically found at a lower field, around δ 118-120 ppm. The aromatic carbons of the benzyl group would produce a series of signals between δ 127 and 138 ppm. The benzylic methylene carbon (-O-CH₂-Ph) would be expected around δ 70-75 ppm. The carbons of the propanenitrile chain, the methylene carbon (-CH₂-O-), the methine carbon (-CH(CH₃)-), and the methyl carbon (-CH₃), would resonate at approximately δ 70 ppm, δ 30-35 ppm, and δ 15-20 ppm, respectively.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (benzyl) | 7.2-7.4 (m) | 127-129 |
| Aromatic C (quaternary) | - | ~137 |
| Benzylic CH₂ | ~4.5 (s) | ~73 |
| -O-CH₂- | ~3.6 (d) | ~70 |
| -CH(CH₃)- | Multiplet | ~32 |
| -CH₃ | ~1.3 (d) | ~16 |
| -CN | - | ~119 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. s = singlet, d = doublet, m = multiplet.
While 1D NMR provides initial assignments, two-dimensional (2D) NMR techniques are indispensable for confirming the molecular structure by establishing correlations between nuclei. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (²J and ³J). sdsu.edu For this compound, COSY would show cross-peaks between the methine proton and the protons of the adjacent methyl and methylene groups, confirming the propanenitrile backbone's connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. youtube.com For instance, NOESY could reveal spatial correlations between the protons of the benzyl group and the propanenitrile backbone, helping to define the preferred conformation around the ether linkage.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons (¹J coupling). epfl.ch HSQC is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group would show a correlation peak.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J and ³J), which is vital for connecting different parts of the molecule and identifying quaternary carbons. youtube.com For example, a correlation between the benzylic protons and the quaternary aromatic carbon, or between the methyl protons and the nitrile carbon, would provide definitive structural evidence. youtube.com
The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound. mdpi.com
Molecules are not static entities and can undergo conformational changes. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as bond rotations, that occur on the NMR timescale. nih.gov In this compound, rotation around the C-O and C-C single bonds of the backbone could lead to different conformers. If the energy barrier to interconversion between these conformers is sufficiently high, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR lineshape with temperature, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange process. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The absorption of IR radiation or the scattering of laser light in a Raman experiment excites molecules into higher vibrational states. The frequencies of these vibrations are characteristic of specific functional groups. libretexts.orglibretexts.org
For this compound, the key functional groups each have distinct vibrational signatures. iitm.ac.in
Nitrile Group (-C≡N): The stretching vibration of the carbon-nitrogen triple bond is a strong and sharp absorption in the IR spectrum, typically appearing in the range of 2260-2240 cm⁻¹. This band is often weak in the Raman spectrum.
Ether Linkage (C-O-C): The asymmetric stretching of the C-O-C bond gives rise to a strong absorption in the IR spectrum, usually found between 1260 and 1000 cm⁻¹. The symmetric stretch is often weaker in the IR but may be stronger in the Raman spectrum.
Aromatic Ring (Benzyl Group): The benzene (B151609) ring exhibits several characteristic vibrations. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are found in the 900-675 cm⁻¹ range.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| Nitrile (-C≡N) | C≡N stretch | 2260-2240 | Strong, Sharp | Weak |
| Ether (C-O-C) | Asymmetric C-O-C stretch | 1260-1000 | Strong | Medium |
| Aromatic (Benzyl) | C-H stretch | 3100-3000 | Medium | Medium |
| C=C stretch (in-ring) | 1600-1450 | Medium-Weak | Strong | |
| C-H bend (out-of-plane) | 900-675 | Strong | Weak | |
| Alkyl (CH, CH₂, CH₃) | C-H stretch | 3000-2850 | Strong | Strong |
| C-H bend | 1470-1350 | Medium | Medium |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.netdntb.gov.ua This precision allows for the determination of the elemental composition of a molecule, providing unequivocal confirmation of its molecular formula. researchgate.net For this compound (C₁₁H₁₃NO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. ojp.govekb.eg When the ionized molecule (molecular ion) is subjected to fragmentation, it breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.
For this compound, some expected fragmentation pathways include:
Benzylic cleavage: A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This would likely be a very prominent peak in the mass spectrum.
Cleavage of the propanenitrile chain: Fragmentation can also occur along the aliphatic chain, for instance, through the loss of the methyl group or cleavage adjacent to the nitrile group.
Rearrangement reactions: In some cases, rearrangement reactions can occur prior to fragmentation, leading to more complex fragmentation patterns that can provide further structural insights.
By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR and vibrational spectroscopy. cdc.gov
Electron Ionization (EI) and Electrospray Ionization (ESI) Modes
Mass spectrometry is a cornerstone for molecular structure elucidation, providing precise mass-to-charge ratio (m/z) data. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods that offer complementary information.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). youtube.com This process imparts significant energy, leading to extensive fragmentation. While this can sometimes prevent the observation of the molecular ion peak (M+•), the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, often allowing for identification through library matching. youtube.comlibretexts.org For this compound, the molecular ion would be expected at m/z 175. However, the most prominent peaks would likely correspond to stable fragments. A key fragmentation pathway for benzyloxy compounds involves the cleavage of the benzyl group, which readily forms the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. chemconnections.org
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and thermally labile molecules. youtube.com It generates ions by creating a fine spray of a sample solution in a strong electric field, resulting in protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. semanticscholar.org This method typically produces minimal fragmentation, making the molecular ion peak easily identifiable. For this compound (C₁₁H₁₃NO, MW: 175.23), ESI would be expected to produce a prominent ion at m/z 176.24 ([M+H]⁺) and/or m/z 198.22 ([M+Na]⁺). Under certain ESI conditions, nitriles can be reduced to their corresponding primary amines in the presence of water and a suitable solvent like acetonitrile, potentially leading to adduct ions. nih.govresearchgate.net
| Ionization Mode | Ion Type | Expected m/z | Fragmentation | Typical Use |
| Electron Ionization (EI) | Radical Cation (M⁺•) | 175 | Extensive | Structural Fingerprinting, GC-MS |
| Electrospray Ionization (ESI) | Protonated ([M+H]⁺) | 176 | Minimal | Molecular Weight Determination, LC-MS |
| Electrospray Ionization (ESI) | Sodiated ([M+Na]⁺) | 198 | Minimal | Molecular Weight Confirmation |
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms within a molecule by analyzing the fragmentation of a specific precursor ion. nih.gov In an MS/MS experiment, a precursor ion (e.g., the [M+H]⁺ ion generated by ESI) is mass-selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed. unito.it This provides unambiguous structural information and helps to differentiate isomers.
For the [M+H]⁺ ion of this compound (m/z 176), a predictable fragmentation pathway would involve the neutral loss of benzyl alcohol (108 Da) or the formation of the benzyl/tropylium cation (m/z 91). The fragmentation of compounds with benzyloxy groups often involves intramolecular rearrangements. nih.gov The fragmentation of aliphatic nitriles can also proceed via characteristic pathways, including the loss of HCN or through McLafferty-type rearrangements if a gamma-hydrogen is available, although the latter is not prominent for this specific structure. nih.govyoutube.com
A plausible MS/MS fragmentation pathway for protonated this compound is detailed below.
Table 5.3.2: Predicted MS/MS Fragmentation of [C₁₁H₁₃NO + H]⁺ This table is predictive and based on known fragmentation patterns of related structures.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 176 | 91 | 85 (C₄H₇NO) | Tropylium cation (C₇H₇⁺) |
| 176 | 69 | 107 (C₇H₇O) | Protonated 2-methyl-2-propenenitrile |
| 176 | 108 | 68 (C₄H₆N) | Protonated benzyl alcohol (C₇H₈O⁺) |
Chiroptical Methods for Stereochemical Assignment (if chiral derivatives are studied)
The carbon atom at the second position (C2) of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. Chiroptical methods, which measure the differential interaction of chiral molecules with polarized light, are indispensable for assigning the absolute configuration (R or S) of these enantiomers. wikipedia.org
Optical Rotation and Circular Dichroism (CD) Spectroscopy
Optical Rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). wikipedia.org Enantiomers rotate light by equal magnitudes but in opposite directions (dextrorotatory, (+), or levorotatory, (-)). libretexts.org A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive. libretexts.org The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration). While no experimental value for the specific rotation of this compound enantiomers is reported in the surveyed literature, it is expected that the pure enantiomers would exhibit non-zero optical rotation.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org This technique provides information about the stereochemical environment of chromophores (light-absorbing groups). The benzyloxy group in the molecule contains a phenyl chromophore. Molecular interactions between a chiral center and an achiral chromophore can give rise to an induced circular dichroism (ICD) signal. nih.gov
Quantitative chiroptical sensing of chiral nitriles can be challenging due to the weak coordinating ability of the nitrile group and free rotation around its axis, which can diminish the chiral influence on a sensor or chromophore. acs.orgnih.gov However, for a molecule like this compound, the absolute configuration can often be determined by comparing the experimentally measured CD spectrum with a theoretically predicted spectrum generated using computational methods like time-dependent density functional theory (TD-DFT).
X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration (if crystalline)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. This technique requires the analyte to be in a well-ordered, single crystalline form. researchgate.net
There is no publicly available crystal structure for this compound. However, the structures of related benzyloxy-containing nitrile derivatives, such as 2-[4-(Benzyloxy)benzylidene]malononitrile and 4-Benzyloxy-3-methoxybenzonitrile, have been determined. nih.govnih.gov These studies provide insight into the expected molecular geometry and crystal packing. For example, in the crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile, the dihedral angle between the two benzene rings is 37.60 (11)°. nih.govresearchgate.net
Should a single crystal of an enantiomerically pure form of this compound be grown, X-ray diffraction analysis would unambiguously determine its absolute configuration (R or S) through the anomalous dispersion effect (Flack parameter). The analysis would also reveal details about intermolecular interactions, such as hydrogen bonding or π–π stacking, that stabilize the crystal lattice.
Table 5.5.1: Example Crystallographic Data for a Related Compound: 4-Benzyloxy-3-methoxybenzonitrile nih.gov This table is for illustrative purposes to show the type of data obtained from X-ray crystallography.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₃NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.9434 (12) |
| b (Å) | 9.5469 (8) |
| c (Å) | 8.8522 (7) |
| β (°) | 102.663 (2) |
| Volume (ų) | 1232.16 (17) |
| Z | 4 |
Theoretical and Computational Chemistry Insights into 3 Benzyloxy 2 Methylpropanenitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost to study the electronic structure of molecules. DFT calculations on 3-(benzyloxy)-2-methylpropanenitrile would typically begin with a geometry optimization to find the lowest energy structure. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), one can calculate various electronic properties.
Key reactivity descriptors derived from DFT include the electronic energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These charges reveal the electron-donating or -withdrawing effects of the substituents. For instance, the nitrile group is strongly electron-withdrawing, creating a significant dipole moment and influencing the reactivity of the adjacent carbons. The oxygen atom of the benzyloxy group acts as a Lewis basic site, while the aromatic ring can participate in π-stacking interactions.
DFT can also be used to calculate the rotational energy barrier around key bonds, providing insight into the molecule's flexibility and the stability of different conformers. acs.org
Illustrative DFT-Calculated Properties for this compound
| Property | Hypothetical Value | Significance |
|---|---|---|
| Ground State Energy | -670.5 Hartrees | A baseline for comparing the stability of different isomers or conformers. |
| Dipole Moment | ~3.5 Debye | Indicates a high degree of polarity, primarily due to the C≡N bond. |
| Mulliken Charge on N | -0.45 e | Confirms the high electronegativity and electron density on the nitrile nitrogen. |
| Mulliken Charge on O | -0.52 e | Shows significant electron density on the ether oxygen, marking it as a site for electrophilic attack. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy and localization of these orbitals are crucial for predicting how a molecule will react.
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyl (B1604629) group, specifically the π-system of the aromatic ring. This region is the most likely site for electrophilic attack. Conversely, the LUMO would be centered on the electron-deficient nitrile group (the C≡N π* antibonding orbital). This makes the nitrile carbon susceptible to nucleophilic attack.
The HOMO-LUMO energy gap is a critical indicator of chemical stability. acs.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can provide precise values for these orbitals.
Hypothetical FMO Properties for this compound
| Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
|---|---|---|---|
| HOMO | -8.9 eV | Benzyl Ring (π-orbitals) | Site of electrophilic attack; electron donation. |
| LUMO | -0.5 eV | Nitrile Group (π* orbital) | Site of nucleophilic attack; electron acceptance. |
| HOMO-LUMO Gap | 8.4 eV | Entire Molecule | Suggests high kinetic stability under normal conditions. |
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional shape of this compound is not static but exists as an equilibrium of different conformers. Understanding this conformational landscape is key to explaining its physical properties and how it interacts with other molecules.
While quantum methods are highly accurate, they are computationally expensive for exploring the full conformational space of a flexible molecule. Molecular Mechanics (MM) offers a faster alternative by using classical physics-based force fields (e.g., GAFF, OPLS). rsc.org MM can be used to perform a systematic search of conformations by rotating key dihedral angles and calculating the steric energy of each structure.
Molecular Dynamics (MD) simulations go a step further by simulating the atomic movements over time, typically on the nanosecond scale. acs.orgnih.gov An MD simulation provides a dynamic picture of the molecule, showing how it flexes, bends, and transitions between low-energy conformations. This allows for the mapping of the potential energy surface and the identification of the most populated (i.e., most stable) conformational states.
The preferred conformation of this compound is determined by a delicate balance of intramolecular forces. The key flexible bonds are the C-O-C-C and O-C-C-C dihedral angles. Theoretical studies on similar benzyl ethers reveal the importance of weak, non-covalent interactions in dictating conformation. rsc.org
A critical interaction in this molecule would be the CH-π interaction, where C-H bonds from the propanenitrile backbone can interact favorably with the electron cloud of the benzyl ring, stabilizing a folded or gauche conformation. rsc.org Conversely, steric repulsion between the bulky benzyl group and the methyl group will destabilize other arrangements. By analyzing the geometries of the lowest-energy conformers from computational searches, one can quantify these stereoelectronic effects and understand the structural preferences of the molecule. Conformational analyses of related molecules like benzyl alcohol have identified key dihedral angles that define the orientation of the aromatic ring relative to the rest of the molecule. researchgate.net
Key Dihedral Angles Defining Conformation
| Dihedral Angle | Description | Expected Low-Energy Values |
|---|---|---|
| C(phenyl)-O-CH₂-CH | Defines the orientation of the benzyl group. | ~180° (anti) or ~±60° (gauche) |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in structure verification and spectral assignment.
DFT calculations are highly effective at predicting NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. mdpi.comgithub.io For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with a functional like B3LYP to calculate the isotropic shielding constants for each nucleus. rsc.orgnih.gov These values are then converted to chemical shifts (δ) by referencing them against a calculated standard, typically Tetramethylsilane (TMS). researchgate.net Predicted shifts are often accurate to within 0.2 ppm for ¹H and 3-5 ppm for ¹³C, which is sufficient to distinguish between different isomers or assign peaks in a complex spectrum.
Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C ≡N | ~120 ppm | Characteristic shift for a nitrile carbon. |
| -C H(CN)- | ~30 ppm | Aliphatic carbon alpha to the nitrile. |
| -C H₃ | ~15 ppm | Methyl group carbon. |
| O-C H₂- | ~72 ppm | Methylene (B1212753) carbon attached to the ether oxygen. |
| C (ipso) of Benzyl | ~137 ppm | Aromatic carbon attached to the ether oxygen. |
| C (ortho, meta, para) | ~127-129 ppm | Other aromatic carbons. |
For IR spectroscopy, calculations first determine the molecule's vibrational normal modes and their corresponding frequencies by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy). github.iomsu.edu The intensity of each absorption is related to the change in the molecular dipole moment during that specific vibration. github.io Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity, so they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experiment. acs.org The most prominent predicted peaks for this compound would be the intense C≡N stretch, the C-O ether stretch, and various C-H stretching and bending modes. spectroscopyonline.com
Hypothetical DFT-Predicted IR Frequencies (Scaled)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030-3080 cm⁻¹ | Medium |
| Aliphatic C-H Stretch | 2880-2990 cm⁻¹ | Medium-Strong |
| C≡N Stretch | ~2245 cm⁻¹ | Strong, Sharp |
| C=C Aromatic Stretch | 1450-1600 cm⁻¹ | Medium |
| C-H Bend | 1370-1470 cm⁻¹ | Medium |
Mechanistic Elucidation of Reactions Involving this compound via Computational Modeling
No published studies detailing the computational modeling of reactions involving this compound were found. Such studies would typically involve density functional theory (DFT) or other quantum mechanical methods to map out the potential energy surface of a reaction, but this has not been documented for this specific compound.
There is no available data on the localization of transition states or the calculation of energy barriers for reactions in which this compound participates. This information would be essential for understanding reaction kinetics and mechanisms at a molecular level.
A reaction coordinate analysis, which describes the progress of a reaction from reactants to products through the transition state, has not been reported for any process involving this compound.
Ligand-Substrate Interactions and Docking Studies
No molecular docking studies or analyses of ligand-substrate interactions involving this compound in a biological or catalytic context have been published. Such research would be necessary to explore its potential applications in areas like enzyme inhibition or catalysis.
Future Research Directions and Unexplored Avenues for 3 Benzyloxy 2 Methylpropanenitrile
Development of Novel Asymmetric Catalytic Methodologies for Synthesis
The presence of a stereocenter at the C2 position of 3-(benzyloxy)-2-methylpropanenitrile makes the development of enantioselective synthetic routes a high-priority research area. While classical synthetic methods may produce racemic mixtures, modern asymmetric catalysis offers pathways to selectively synthesize one enantiomer over the other.
Future work could focus on adapting existing asymmetric strategies for nitrile synthesis. For instance, the use of chiral catalysts in the conjugate addition of cyanide to α,β-unsaturated precursors is a promising approach. Another avenue involves the enantioselective hydrocyanation of a corresponding α-methylacrolein derivative, followed by etherification.
A particularly innovative direction would be the application of biocatalysis. Enzymes such as aldoxime dehydratases could be engineered to accept a substituted propanal oxime, facilitating a green and highly selective route to the nitrile. mdpi.com These enzymes operate under mild conditions and offer the potential for high enantiomeric excess, representing a sustainable alternative to traditional chemical catalysts. mdpi.com Research into enantioselective biotransformations of nitriles has already shown great promise for producing optically active carboxylic acids and amides from various nitrile precursors. nih.govresearchgate.netcapes.gov.br
Table 1: Potential Asymmetric Catalytic Strategies
| Catalytic System | Precursor Type | Potential Advantages |
|---|---|---|
| Chiral Lewis Acids | α,β-Unsaturated Ester | High enantioselectivity, well-established methodology. |
| Chiral Vanadyl Complexes | Styrene derivatives nih.govnih.gov | Proven efficacy in asymmetric cross-coupling. nih.govnih.gov |
| Organocatalysts | α-Methylacrolein | Metal-free, environmentally benign. |
| Engineered Nitrilases | Racemic Nitrile | Kinetic resolution to obtain enantiopure acids/amides. nih.gov |
Integration into Photoredox and Electroorganic Synthesis Frameworks
Recent years have seen a surge in the use of photoredox and electroorganic catalysis in organic synthesis, offering mild and often unique reaction pathways. thieme.desemanticscholar.orgrsc.org Integrating the synthesis of this compound into these frameworks could unlock novel and more efficient synthetic routes.
Visible-light photoredox catalysis could be employed, for example, in the radical-mediated cyanation of an appropriate alkyl radical precursor. rsc.orgresearchgate.net This approach avoids harsh reagents and often exhibits high functional group tolerance. researchgate.net
Electroorganic synthesis presents another exciting frontier. Anodic oxidation could be used to generate key intermediates, or cathodic reduction could be employed in the final cyanation step. semanticscholar.orgrsc.org These electrochemical methods can minimize waste by using electricity as a "traceless" reagent and can often be performed at ambient temperature and pressure. semanticscholar.org A direct, halogen-free electroorganic synthesis of nitriles from oximes has been reported, which could be a viable strategy for this compound. rsc.org
Exploration of Bio-inspired and Biomimetic Transformations
Nature utilizes enzymatic catalysis to perform complex chemical transformations with remarkable efficiency and selectivity. nih.gov Exploring bio-inspired and biomimetic transformations for the synthesis and modification of this compound is a promising research direction.
Nitrile-metabolizing enzymes, such as nitrilases and nitrile hydratases, are of particular interest. nih.govresearchgate.net These enzymes can hydrate (B1144303) the nitrile group to either a carboxylic acid or an amide with high chemo- and enantioselectivity. nih.govcapes.gov.br This could be a powerful tool for converting enantiopure this compound into valuable chiral building blocks, such as 3-(benzyloxy)-2-methylpropanoic acid or 3-(benzyloxy)-2-methylpropanamide. The biological degradation of nitriles occurs through these enzymatic pathways, which are more environmentally benign than traditional chemical hydrolysis that often requires harsh conditions. nih.gov
Design and Synthesis of Conformationally Restricted Analogues
Restricting the conformational flexibility of a molecule can lead to enhanced biological activity and selectivity by reducing the entropic penalty upon binding to a biological target. nih.govnih.gov Designing and synthesizing conformationally restricted analogues of this compound could unlock new applications in medicinal chemistry and materials science.
This could be achieved by incorporating the molecule's backbone into a cyclic system, such as a cyclopropane, cyclopentane, or cyclohexane (B81311) ring. For example, constraining the resorcinol (B1680541) and phenyl rings in certain inhibitors has been shown to diminish the rotation of linkers. nih.gov Such modifications would fix the relative orientation of the benzyloxy, methyl, and nitrile groups, which could be beneficial for optimizing interactions with a specific receptor or enzyme active site.
Investigation into Solid-Phase Synthesis Applications
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. Developing a solid-phase synthetic route to this compound and its analogues would be a significant enabler for drug discovery and materials science research.
One potential strategy involves anchoring a precursor molecule to a solid support, performing the necessary chemical transformations, and then cleaving the final nitrile product from the support. A patented method for solid-phase nitrile synthesis involves the dehydration of a solid-supported amide, which cleaves the nitrile from the support in a single operation. google.com This approach could be adapted for the target molecule, allowing for the efficient production of a diverse set of derivatives.
Advanced Spectroscopic Tools for In Situ Reaction Monitoring
The optimization of chemical reactions requires a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters. Advanced spectroscopic tools that allow for in situ reaction monitoring can provide this crucial information in real-time. mt.com
Applying techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy to the synthesis of this compound would enable researchers to track the concentration of reactants, intermediates, and products as the reaction progresses. mt.com This data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize impurities. It also provides mechanistic insights that can guide the development of more efficient and robust synthetic processes. mt.com
Interdisciplinary Research Synergies with Materials Science and Supramolecular Chemistry
The nitrile functional group possesses unique electronic and coordination properties that make it a valuable component in materials science and supramolecular chemistry. nih.govnumberanalytics.com The interplay between the nitrile and benzyloxy groups in this compound could be exploited to create novel functional materials.
For example, the nitrile group can participate in hydrogen bonding and dipole-dipole interactions, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures like liquid crystals or gels. nih.gov The presence of the bulky benzyloxy group could influence the packing of these molecules in the solid state, potentially leading to materials with interesting photophysical or electronic properties. Furthermore, nitriles are important precursors for polymers like polyacrylonitrile (B21495) and nitrile rubber, suggesting that this compound could serve as a specialty monomer to impart specific properties to new polymer materials. numberanalytics.comwikipedia.org The ability of aryl nitriles to act as both hydrogen-bond acceptors and modifiable organic groups opens up avenues for creating diverse molecular architectures through solid-state reactions. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 3-(Benzyloxy)-2-methylpropanenitrile, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis of this compound typically involves alkylation or substitution reactions. A common approach is the reaction of 2-methylpropanenitrile derivatives with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) under anhydrous conditions. Solvent choice (e.g., DMF, THF, or acetonitrile) significantly impacts yield, with polar aprotic solvents favoring nucleophilic substitution. Temperature optimization (e.g., 60–80°C) and catalyst selection (e.g., phase-transfer catalysts) can reduce side reactions. Monitoring reaction progress via TLC or HPLC ensures timely termination to prevent over-alkylation. Post-synthesis purification via column chromatography or recrystallization enhances purity .
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the benzyloxy group (δ ~4.5–5.0 ppm for OCH₂Ph), methyl groups (δ ~1.2–1.5 ppm), and nitrile carbon (δ ~120 ppm). 2D NMR (e.g., HSQC, HMBC) confirms connectivity .
- IR Spectroscopy : The nitrile group exhibits a strong absorption band near ~2240 cm⁻¹, while the benzyloxy C-O stretch appears at ~1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₂H₁₃NO). Fragmentation patterns distinguish structural isomers .
Advanced: How does the presence of benzyloxy and methyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The benzyloxy group acts as an electron-donating substituent, stabilizing adjacent carbocations and enhancing electrophilicity at the nitrile-bearing carbon. However, steric hindrance from the methyl group reduces accessibility for nucleophiles (e.g., amines, thiols). Computational studies (DFT) can model transition states to predict regioselectivity. Experimental optimization might involve:
- Using bulky nucleophiles to exploit steric effects.
- Adjusting solvent polarity to modulate reaction kinetics.
- Employing microwave-assisted synthesis to overcome steric barriers .
Advanced: What computational methods can predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide predict binding affinities to enzymes (e.g., cytochrome P450) by simulating ligand-receptor interactions. Focus on the nitrile and benzyloxy moieties as potential pharmacophores .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time, identifying key hydrogen bonds or hydrophobic interactions.
- QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate structural features (e.g., logP, polar surface area) with observed biological activity .
Advanced: How can discrepancies in reported biological activities of this compound be resolved through experimental design?
Methodological Answer:
Contradictions in biological data (e.g., anti-inflammatory vs. inactive results) often arise from:
- Purity Variability : Use HPLC (>98% purity) and elemental analysis to standardize test compounds .
- Assay Conditions : Control variables like cell line selection (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time.
- Dose-Response Studies : Perform IC₅₀/EC₅₀ determinations across multiple concentrations to validate activity thresholds.
- Mechanistic Follow-Up : Use siRNA knockdown or competitive inhibitors to confirm target specificity .
Advanced: What are the key differences in synthetic pathways between this compound and its structural analogs?
Methodological Answer:
Comparative analysis with analogs (e.g., 3-[2,3-Di(benzyloxy)phenyl]propanenitrile) reveals:
| Compound | Key Synthetic Step | Catalyst | Yield Range |
|---|---|---|---|
| This compound | Alkylation of 2-methylpropanenitrile | K₂CO₃ | 60–75% |
| 3-[2,3-Di(benzyloxy)phenyl]propanenitrile | Friedel-Crafts acylation followed by nitrile formation | AlCl₃ | 45–60% |
Steric hindrance in analogs necessitates longer reaction times or higher temperatures. The nitrile group’s electronic effects also influence selectivity in multi-step syntheses .
Advanced: How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis to carboxylic acid).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and thermal stability.
- Light Exposure Tests : Assess photolytic degradation under UV/visible light using quartz cells and quantify via UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
